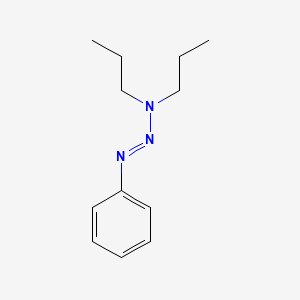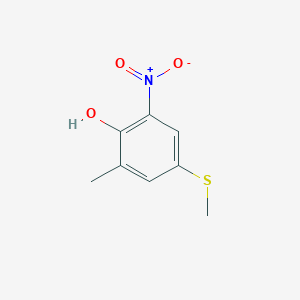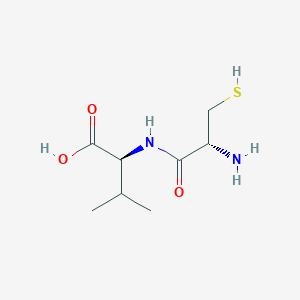
4-Ethyl 2-methyl 5-cyano-6-oxo-1,6-dihydropyridine-2,4-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethyl 2-methyl 5-cyano-6-oxo-1,6-dihydropyridine-2,4-dicarboxylate is a heterocyclic compound with a pyridine ring structure. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl 2-methyl 5-cyano-6-oxo-1,6-dihydropyridine-2,4-dicarboxylate typically involves the reaction of cyanoacetohydrazide with various reactants. Cyanoacetohydrazide acts as an ambident nucleophile, allowing for multiple points of attack by electrophiles . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like phosphorus oxychloride .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
4-Ethyl 2-methyl 5-cyano-6-oxo-1,6-dihydropyridine-2,4-dicarboxylate undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases like sodium hydroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
4-Ethyl 2-methyl 5-cyano-6-oxo-1,6-dihydropyridine-2,4-dicarboxylate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Ethyl 2-methyl 5-cyano-6-oxo-1,6-dihydropyridine-2,4-dicarboxylate involves its interaction with specific molecular targets. For instance, as an hUP1 inhibitor, it controls the cellular concentration of uridine, a pyrimidine nucleoside involved in RNA synthesis . This inhibition leads to cell cycle arrest and senescence, thereby reducing cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-cyano-4-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate
- Methyl 4-aryl-6-oxo-5-cyano-1,6-dihydropyridine-2-carboxylates
Uniqueness
4-Ethyl 2-methyl 5-cyano-6-oxo-1,6-dihydropyridine-2,4-dicarboxylate is unique due to its dual carboxylate groups, which enhance its reactivity and potential for forming diverse derivatives. This structural feature distinguishes it from other similar compounds, making it particularly valuable for research and industrial applications .
Properties
CAS No. |
34086-93-6 |
|---|---|
Molecular Formula |
C11H10N2O5 |
Molecular Weight |
250.21 g/mol |
IUPAC Name |
4-O-ethyl 2-O-methyl 5-cyano-6-oxo-1H-pyridine-2,4-dicarboxylate |
InChI |
InChI=1S/C11H10N2O5/c1-3-18-10(15)6-4-8(11(16)17-2)13-9(14)7(6)5-12/h4H,3H2,1-2H3,(H,13,14) |
InChI Key |
IRQVEPJFKCMYLG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=O)NC(=C1)C(=O)OC)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-3-[(phenylamino)methylene]-](/img/structure/B14678944.png)











![4-Phenyl-3-azatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2(6),4,7,11(15),12-hexaene;2,4,6-trinitrophenol](/img/structure/B14679009.png)
![1-(3-butyl-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)-4-methylpiperazine;methanesulfonic acid](/img/structure/B14679014.png)
